molecular formula C23H22FN7O3S B2687012 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1171227-86-3

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

货号: B2687012
CAS 编号: 1171227-86-3
分子量: 495.53
InChI 键: LZHSGQZTLNSYTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hybrid heterocyclic molecule combining pyrazolo[3,4-d]pyrimidinone and thiazolo[3,2-a]pyrimidinone scaffolds. Its structure features a 2-fluorobenzyl substituent on the pyrazolo-pyrimidinone core and a 7-methyl group on the thiazolo-pyrimidinone moiety.

属性

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3S/c1-14-8-20(33)31-16(12-35-23(31)28-14)9-19(32)25-6-7-30-21-17(10-27-30)22(34)29(13-26-21)11-15-4-2-3-5-18(15)24/h2-5,8,10,13,16H,6-7,9,11-12H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSGQZTLNSYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This compound belongs to a class of pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN6O6C_{23}H_{21}FN_{6}O_{6}, with a molecular weight of 496.4 g/mol. The structure features a complex arrangement of functional groups that enhance its biological activity. The presence of fluorine atoms is notable as they often improve pharmacokinetic properties such as metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC23H21FN6O6
Molecular Weight496.4 g/mol
CAS Number921890-58-6
Melting PointNot Available
Boiling PointNot Available

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

In a study by Chahal et al. (2023), several pyrazole-linked compounds were synthesized and evaluated for their COX-II inhibitory activity. Among these, some exhibited IC50 values as low as 0.52 μM against COX-II, indicating potent anti-inflammatory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

Analgesic Activity

The analgesic potential of this compound has also been explored. Pyrazole derivatives are known to interact with various receptors involved in pain modulation. The compound may act as an antagonist at adenosine receptors or modulate the activity of nitric oxide synthase, contributing to its analgesic effects.

Case Studies

  • Study on COX Inhibition : In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation significantly in animal models. For example, a derivative with similar structural features showed a 64.28% inhibition rate in inflammation models compared to 57.14% for Celecoxib .
  • Receptor Interaction Studies : Research has also focused on the interaction of pyrazolo[3,4-d]pyrimidine compounds with adenosine receptors. Compounds with similar scaffolds were found to exhibit high affinity for A2A receptors, which are implicated in various pathological conditions including pain and inflammation .

The biological activity of this compound is likely mediated through multiple pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Adenosine Receptor Modulation : The interaction with adenosine receptors may alter pain signaling pathways.

相似化合物的比较

Research Findings and Limitations

  • Synthetic Feasibility: The compound’s synthesis likely involves multi-step coupling of pyrazolo-pyrimidinone and thiazolo-pyrimidinone intermediates, analogous to methods in (e.g., HATU-mediated amidation) .
  • Biological Hypotheses : While direct activity data is unavailable, its structural analogs exhibit kinase inhibition, suggesting a plausible mechanism of action .
  • Limitations : Lack of empirical data (e.g., IC₅₀, pharmacokinetics) limits conclusive comparisons. Further studies using SHELX-refined crystallography () or in vitro assays (’s perfusion platforms) are needed .

常见问题

Basic: What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with fluorobenzyl-substituted pyrazolo[3,4-d]pyrimidinone intermediates. A key step includes alkylation using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in polar aprotic solvents like DMF, followed by coupling with thiazolo[3,2-a]pyrimidine derivatives . Characterization requires ¹H/¹³C NMR to confirm regioselectivity of substitutions, mass spectrometry for molecular weight validation, and elemental analysis to verify purity. Fluorine-specific techniques (e.g., ¹⁹F NMR) are critical for tracking fluorobenzyl incorporation .

Basic: How should researchers design initial biological screening assays for this compound?

Begin with enzyme-based assays targeting kinases or proteases, given the structural similarity of pyrazolo-pyrimidine and thiazolo-pyrimidine moieties to known kinase inhibitors (e.g., imatinib analogs). Use cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include control compounds with established activity (e.g., 5-fluorouracil) and validate results with dose-response curves (IC₅₀ calculations). Parallel testing in non-cancerous cells (e.g., HEK293) is essential to gauge selectivity .

Advanced: What strategies improve reaction yields during scale-up synthesis?

Optimize solvent systems (e.g., switch from DMF to acetonitrile for better temperature control) and employ microwave-assisted synthesis to reduce side reactions. Use quantum chemical calculations (DFT) to predict transition states and identify energy barriers, as demonstrated by ICReDD’s computational-experimental feedback loop . Catalytic additives like DBU can enhance coupling efficiency in thiazolo-pyrimidine formation . Monitor intermediates via HPLC-MS to isolate bottlenecks (e.g., unstable fluorinated intermediates) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Focus on substituent modulation :

  • Fluorobenzyl group : Replace 2-fluoro with 3- or 4-fluoro to alter steric/electronic profiles and assess kinase binding .
  • Acetamide linker : Introduce methyl or ethyl groups to evaluate conformational flexibility impacts on target engagement .
  • Thiazolo-pyrimidine core : Substitute 7-methyl with bulkier groups (e.g., cyclopropyl) to probe hydrophobic pocket interactions .
    Validate hypotheses using molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or impurity profiles . Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Perform counter-screening against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives. Cross-validate with metabolomics profiling (LC-MS/MS) to identify active metabolites that may contribute to observed effects .

Advanced: What computational tools predict binding modes and metabolic stability?

  • Binding modes : Use RosettaLigand or Schrödinger’s Glide for docking simulations, incorporating solvent effects and flexible side chains. Validate with MD simulations (GROMACS) to assess binding pocket stability .
  • Metabolic stability : Apply CYP450 isoform predictors (e.g., StarDrop) to identify vulnerable sites (e.g., fluorobenzyl metabolism). Test in vitro using human liver microsomes (HLM) with NADPH cofactors, quantifying half-life (t₁/₂) .

Advanced: How to assess metabolic stability and potential drug-drug interactions?

Use LC-MS-based metabolic profiling in HLM or hepatocyte models to identify primary metabolites. Probe CYP inhibition via fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein). For drug-drug interaction risks, calculate R-values ($$I]/IC₅₀) using clinical exposure data. Structural modifications like introducing electron-withdrawing groups (e.g., CF₃) on the pyrimidine ring can reduce CYP affinity .

Advanced: What strategies evaluate synergistic effects with other therapeutics?

Perform combination index (CI) analysis using the Chou-Talalay method in cell-based assays. Pair with DNA-damaging agents (e.g., cisplatin) or signal transduction inhibitors (e.g., MEK inhibitors). Mechanistic synergy can be probed via phosphoproteomics (e.g., reverse-phase protein arrays) to map pathway crosstalk. Preclinical validation in PDX models is recommended .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。